(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Overview
Description
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a pyridin-2-yl group and a carboxylic acid group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-yl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using automated reactors.
Continuous flow processes:
Efficient carboxylation techniques: to ensure high yield and purity.
Crystallization and purification: steps to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyrrolidine derivatives with additional oxygen-containing functional groups.
Reduction: Can produce reduced forms of the compound with altered functional groups.
Substitution: Results in new derivatives with different substituents on the pyrrolidine or pyridine rings.
Scientific Research Applications
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid: The non-dihydrochloride form of the compound.
(3R,4R)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride: The enantiomer of the compound with different stereochemistry.
(3S,4S)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride: A derivative with the pyridine group in a different position.
Uniqueness
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the pyridin-2-yl group. This configuration can result in distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3S,4S)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9;;/h1-4,7-8,11H,5-6H2,(H,13,14);2*1H/t7-,8-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHOQINNOCDCW-RHJRFJOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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